molecular formula C13H10N6O B2381345 6-(1H-pyrazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide CAS No. 1351645-64-1

6-(1H-pyrazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide

Cat. No.: B2381345
CAS No.: 1351645-64-1
M. Wt: 266.264
InChI Key: QSJJJRSSDLCOKD-UHFFFAOYSA-N
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Description

6-(1H-pyrazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide is a heterocyclic compound that features a pyrazole ring, a pyridine ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-pyrazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazine with a 1,3-dicarbonyl compound.

    Formation of the Pyridazine Ring: This involves the reaction of a suitable dinitrile with hydrazine.

    Coupling of the Pyrazole and Pyridazine Rings: This step often involves a cross-coupling reaction, such as a Suzuki or Heck reaction, to link the two heterocycles.

    Introduction of the Pyridine Ring: This can be done through a nucleophilic substitution reaction, where the pyridine ring is introduced to the pyridazine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

6-(1H-pyrazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole or pyridazine rings.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

    Substitution: Substituted derivatives where nucleophiles have replaced hydrogen atoms on the heterocyclic rings.

Scientific Research Applications

6-(1H-pyrazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of cancer and inflammatory diseases.

    Material Science: Due to its unique structural properties, it is investigated for use in organic electronics and as a building block for advanced materials.

    Biological Research: The compound is used as a probe to study various biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 6-(1H-pyrazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide: Lacks the pyridine ring, which may affect its biological activity and chemical properties.

    N-(pyridin-3-yl)pyridazine-3-carboxamide:

    6-(1H-pyrazol-1-yl)pyridazine: Lacks the carboxamide group, which can alter its solubility and interaction with biological targets.

Uniqueness

6-(1H-pyrazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide is unique due to the presence of all three heterocyclic rings and the carboxamide group

Properties

IUPAC Name

6-pyrazol-1-yl-N-pyridin-3-ylpyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6O/c20-13(16-10-3-1-6-14-9-10)11-4-5-12(18-17-11)19-8-2-7-15-19/h1-9H,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJJJRSSDLCOKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=NN=C(C=C2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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